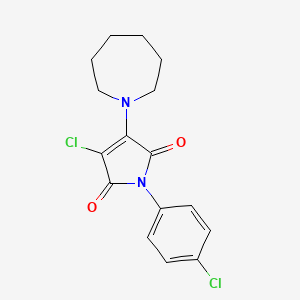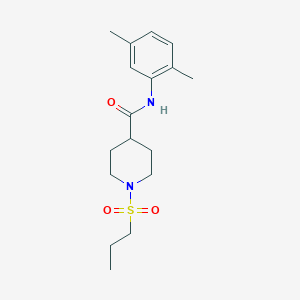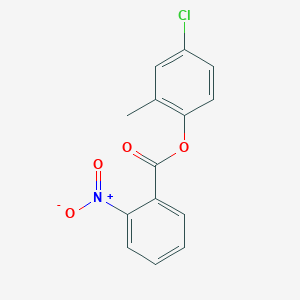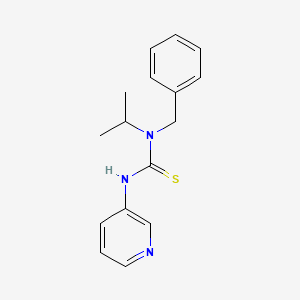amino]acetamide](/img/structure/B5594711.png)
2-(4-chlorophenyl)-N-(2,6-dimethylphenyl)-2-[[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl](methyl)amino]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound belongs to a class of organic compounds known for their complex structure and potential biological activities. While specific literature directly addressing this exact compound is scarce, studies on similar compounds can provide insights into the synthesis, molecular structure, and properties of such molecules.
Synthesis Analysis
Compounds with structures similar to the one , such as N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide and others, are typically synthesized through reactions involving acetic acid derivatives with aromatic amines in the presence of reagents like lutidine and TBTU under controlled conditions. The synthesis process is aimed at yielding high-purity products, which are crucial for detailed structural and activity analysis (Sharma et al., 2018).
Molecular Structure Analysis
X-ray crystallography and spectroscopic methods such as NMR and IR are common techniques used to elucidate the molecular structure of compounds like 2-(4-chlorophenyl)-N-(2,6-dimethylphenyl)-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetylamino]acetamide. These methods provide detailed information about the atomic arrangement, confirming features like crystal systems, space groups, and hydrogen bonding patterns which are essential for understanding the compound's three-dimensional conformation and reactivity (Kataev et al., 2021).
Chemical Reactions and Properties
The chemical reactivity and properties of such compounds are influenced by their functional groups and molecular framework. Studies typically investigate their behavior under various conditions to identify reactive sites and potential reactivity patterns. This can include reactions with other organic compounds, changes under different pH levels, or interactions with biological molecules.
Physical Properties Analysis
The physical properties, including melting point, boiling point, solubility, and crystal form, are crucial for the practical handling and application of the compound. These properties are determined through standardized laboratory techniques and contribute to the compound’s characterization and potential utility in various fields.
Chemical Properties Analysis
Chemical properties such as acidity, basicity, reactivity with other chemical entities, and stability under different conditions are integral for understanding how the compound interacts in chemical and biological systems. These properties are typically assessed through a combination of experimental and computational methods.
While the specific details for “2-(4-chlorophenyl)-N-(2,6-dimethylphenyl)-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetylamino]acetamide” are not directly available, the approaches and analytical techniques used for similar compounds provide a foundational understanding of how such molecules are studied and understood within the scientific community.
Aplicaciones Científicas De Investigación
Potential as Pesticides
Compounds related to 2-(4-chlorophenyl)-N-(2,6-dimethylphenyl)-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetylamino]acetamide have been characterized for their potential use as pesticides. New diffraction data, including experimental and calculated 2θ peak positions, values of d, experimental relative peak intensities, and Miller indices, as well as unit-cell parameters, have been reported for these compounds (Olszewska, Tarasiuk, & Pikus, 2009), (Olszewska, Tarasiuk, & Pikus, 2011).
Synthesis and Structure Analysis
The synthesis, structure, and molecular docking analysis of related compounds have been explored, with a focus on anticancer applications. This includes the analysis of the crystal structure and intermolecular interactions (Sharma et al., 2018).
Derivative Characterization
Several derivatives of 2-(4-chlorophenyl)-N-(2,6-dimethylphenyl)-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetylamino]acetamide have been characterized by X-ray powder diffraction, which provides valuable data for understanding their potential applications in various fields (Boechat et al., 2011).
Water Soluble Derivatives
Research has also been conducted on the synthesis of water-soluble phthalimide derivatives of related compounds. These derivatives are potential analgesic agents, demonstrating the versatility of these compounds in medical applications (Reddy, Kumari, & Dubey, 2013).
Metabolism Studies
Studies have been conducted on the metabolism of related compounds, such as KR-31831, a novel antiangiogenic agent. These studies are crucial for understanding the pharmacokinetics and potential therapeutic applications of these compounds (Kim et al., 2005).
Green Chemistry Approaches
Efforts have been made to synthesize analogs of these compounds using environmentally friendly methods, demonstrating a commitment to sustainable practices in pharmaceutical development (Reddy et al., 2014).
These studies collectively highlight the diverse applications of 2-(4-chlorophenyl)-N-(2,6-dimethylphenyl)-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetylamino]acetamide and its derivatives in scientific research, especially in the fields of agriculture, medicine, and green chemistry.
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-N-(2,6-dimethylphenyl)-2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]-methylamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24ClN3O4/c1-16-7-6-8-17(2)23(16)29-25(33)24(18-11-13-19(28)14-12-18)30(3)22(32)15-31-26(34)20-9-4-5-10-21(20)27(31)35/h4-14,24H,15H2,1-3H3,(H,29,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSBBCBUPYGHNCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C(C2=CC=C(C=C2)Cl)N(C)C(=O)CN3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[(4-methylpiperazin-1-yl)sulfonyl]-2-(1,3-thiazol-4-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5594631.png)
![2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B5594635.png)
![ethyl 6-oxo-6H-benzo[c]chromen-3-yl carbonate](/img/structure/B5594637.png)
![2-[4-(cyclohexylcarbonyl)-1-piperazinyl]-N-ethyl-6-methyl-4-pyrimidinamine](/img/structure/B5594645.png)
![N-{2-[(2-chlorobenzyl)oxy]benzylidene}-3-(methylthio)-5-phenyl-4H-1,2,4-triazol-4-amine](/img/structure/B5594660.png)

![4-[(1-methyl-1H-pyrrol-2-yl)methylene]-3-phenyl-5(4H)-isoxazolone](/img/structure/B5594671.png)



![5-[(3,5-dimethylphenoxy)methyl]-N-(2,4-dimethylphenyl)-2-furamide](/img/structure/B5594704.png)
![methyl 4-({[4-(1-naphthylmethyl)-1-piperazinyl]imino}methyl)benzoate](/img/structure/B5594716.png)
![3-(3-methoxyphenyl)-N-methyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5594729.png)
